4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine.
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to produce reduced forms of the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, resulting in the compound’s observed effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to other imidazole-containing compounds.
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3,(H,17,18) |
InChI Key |
GONDNXDVVMXOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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